molecular formula C14H12N2 B130455 1-Benzylpyrrolo[2,3-b]pyridine CAS No. 152955-68-5

1-Benzylpyrrolo[2,3-b]pyridine

Cat. No. B130455
M. Wt: 208.26 g/mol
InChI Key: DBMKVSWIHRGBBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzylpyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C14H12N2 . It has a molecular weight of 208.26 . The compound is solid at room temperature .


Molecular Structure Analysis

The molecular structure of 1-Benzylpyrrolo[2,3-b]pyridine consists of a benzyl group attached to a pyrrolo[2,3-b]pyridine core . The InChI code for this compound is 1S/C14H12N2/c1-2-5-12(6-3-1)11-16-10-8-13-7-4-9-15-14(13)16/h1-10H,11H2 .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Benzylpyrrolo[2,3-b]pyridine are not detailed in the literature, pyridine derivatives are generally less reactive in electrophilic aromatic substitution reactions due to the presence of an electronegative nitrogen atom . They are more prone to nucleophilic substitution .


Physical And Chemical Properties Analysis

1-Benzylpyrrolo[2,3-b]pyridine is a solid at room temperature . It has a molecular weight of 208.26 .

Scientific Research Applications

Synthesis and Intermediate Production

1-Benzylpyrrolo[2,3-b]pyridine is a key compound in the synthesis of various chemical entities. For example, it serves as an intermediate in the synthesis of Moxifloxacin, an antibiotic. A novel process to synthesize a related compound, 6-Benzylpyrrolo-[3,4-b] pyridine, was developed using a series of chemical reactions including esterification, reduction, chlorination, and cyclization, yielding up to 78% efficiency (Pan Xian-hua, 2008).

Medicinal Chemistry

Benzopyrano[2,3-b]pyridine, a closely related structure, is recognized as an important medicinal scaffold. A study described a synthesis method for a series of compounds incorporating a 2,4-diamino-3-cyano-5-sulfanylbenzopyrano[2,3-b]pyridine framework, which is significant in medicinal chemistry (N. M. Evdokimov et al., 2006).

Quantum Chemical Studies

In the field of quantum chemistry, the interaction of thiophene and pyridine with various ionic liquids, including 1-benzyl-3-methylimidazolium tetrafluoroborate, was investigated using quantum chemical calculations. This study helps understand the CH-π interaction in ionic liquid complexes (R. Anantharaj & Tamal Banerjee, 2011).

Antifungal and Antibacterial Activities

Some derivatives of thiopyrano[2,3-b]pyridine, including those with a benzyl group, have shown significant antifungal and antibacterial activities. This highlights their potential in developing new pharmaceutical agents (K. Dawood, 2005).

Electropolymerization and Material Science

Compounds related to 1-Benzylpyrrolo[2,3-b]pyridine, like benzo[e]pyrrolo[3,2-g]indole, have been used in electropolymerization to create electrochromic conducting polymers. These polymers show potential in developing multicolor electrochromic materials (V. Roznyatovskiy et al., 2010).

Safety And Hazards

The safety data sheet for 1-Benzylpyrrolo[2,3-b]pyridine suggests that personal protective equipment should be worn when handling the compound . It should not come into contact with the eyes, skin, or clothing, and ingestion or inhalation should be avoided .

Future Directions

While specific future directions for 1-Benzylpyrrolo[2,3-b]pyridine are not outlined in the literature, research on pyridine derivatives is ongoing due to their potential pharmacological applications . For instance, some pyridine derivatives have shown potent activities against FGFR1, 2, and 3, suggesting potential for cancer therapy .

properties

IUPAC Name

1-benzylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-2-5-12(6-3-1)11-16-10-8-13-7-4-9-15-14(13)16/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMKVSWIHRGBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572937
Record name 1-Benzyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylpyrrolo[2,3-b]pyridine

CAS RN

152955-68-5
Record name 1-Benzyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzylpyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
1-Benzylpyrrolo[2,3-b]pyridine
Reactant of Route 3
Reactant of Route 3
1-Benzylpyrrolo[2,3-b]pyridine
Reactant of Route 4
Reactant of Route 4
1-Benzylpyrrolo[2,3-b]pyridine
Reactant of Route 5
Reactant of Route 5
1-Benzylpyrrolo[2,3-b]pyridine
Reactant of Route 6
1-Benzylpyrrolo[2,3-b]pyridine

Citations

For This Compound
1
Citations
EK Yum, KB Hong - Tetrahedron, 2017 - Elsevier
A Pd-loaded zeolite-catalyzed heteroannulation of various 2-iodopyridines and 2-iodoquinolines with terminal alkyne is demonstrated. This approach provides a rapid and convergent …
Number of citations: 9 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.